molecular formula C16H12F3NS B2976387 3-((4-(trifluoromethyl)benzyl)thio)-1H-indole CAS No. 497064-40-1

3-((4-(trifluoromethyl)benzyl)thio)-1H-indole

Cat. No.: B2976387
CAS No.: 497064-40-1
M. Wt: 307.33
InChI Key: AZUJEODLTXUIDP-UHFFFAOYSA-N
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Description

3-((4-(Trifluoromethyl)benzyl)thio)-1H-indole (CAS Number: 497064-40-1) is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a benzylthioether group at the 3-position of the indole scaffold, further modified with a trifluoromethyl group on the benzyl ring. This structure combines the versatile indole core, a privileged scaffold in pharmaceuticals, with the enhanced metabolic stability and membrane permeability often imparted by the trifluoromethyl group. Indole derivatives are recognized for their profound importance in developing therapeutic agents, exhibiting a wide spectrum of biological activities. This specific compound serves as a key intermediate for researchers exploring novel bioactive molecules. Its structure is ideal for investigating interactions with various biological targets, including enzymes and receptors involved in oncogenic, infectious, and neurological pathways. The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of several U.S. Food and Drug Administration (FDA)-approved drugs, particularly in oncology, such as panobinostat, alectinib, and sunitinib . Primary research applications for this compound include use as a building block in the synthesis of more complex molecules for anticancer and antimicrobial studies. The incorporation of the sulfur-based thioether linkage and the trifluoromethyl group makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and drug-like properties. Researchers can utilize this compound to develop novel inhibitors targeting key oncogenic pathways, tubulin polymerization, topoisomerase enzymes, and kinase signaling cascades . Furthermore, structurally related indole-thioether hybrids have demonstrated promising activity as inhibitors of viral replication, such as against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), highlighting the potential of this chemical class in antiviral research . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NS/c17-16(18,19)12-7-5-11(6-8-12)10-21-15-9-20-14-4-2-1-3-13(14)15/h1-9,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUJEODLTXUIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require the use of a catalyst and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-((4-(trifluoromethyl)benzyl)thio)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiol or sulfide derivatives .

Scientific Research Applications

3-((4-(trifluoromethyl)benzyl)thio)-1H-indole is a chemical compound with potential applications in medicinal chemistry, especially in drug discovery and development. It combines an indole moiety with a trifluoromethylbenzylthio group, making it part of a class of indole derivatives known for diverse biological activities.

Structural and Chemical Properties
this compound is characterized by its unique structural features. The presence of the trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, making it attractive for pharmaceutical research. The synthesis of this compound involves several steps to efficiently assemble the target molecule with high yields and purity.

Potential Applications in Medicinal Chemistry
This compound's structural characteristics make it suitable for creating new therapeutic agents for various diseases, including cancer and inflammatory conditions. It can also serve as a lead compound for developing more potent derivatives.

Indole derivatives, including this compound, have a range of biological activities, with similar structures demonstrating anticancer, antimicrobial, and anti-inflammatory effects. The trifluoromethyl group can enhance biological activity by improving the compound's interaction with biological targets. Related indole compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation. Interactions with biological targets often involve hydrogen bonding and π-π stacking interactions due to the aromatic nature of the indole ring, while the trifluoromethyl group may enhance interactions through dipole-dipole interactions or by modulating electronic properties, which could affect binding affinities to proteins or enzymes involved in disease pathways.

Comparison with Related Compounds
The table below shows related compounds, highlighting their structure, biological activity, and unique aspects:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-(trifluoromethylthio)-1H-indoleIndole with trifluoromethylthioAnticancer, anti-inflammatoryLacks benzyl substituent
5-chloro-1-methyl-2-phenyl-3-(trifluoromethylthio)-1H-indoleChlorine substitution at position 5Antimicrobial activityChlorine enhances reactivity
2-(trifluoromethyl)-3-benzylindoleBenzyl group without sulfurAnticancerNo sulfur linkage; simpler structure

Mechanism of Action

The mechanism of action of 3-((4-(trifluoromethyl)benzyl)thio)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted indoles and benzylthio derivatives, such as:

Uniqueness

The uniqueness of 3-((4-(trifluoromethyl)benzyl)thio)-1H-indole lies in its specific combination of the trifluoromethyl group with the benzylthio and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-((4-(trifluoromethyl)benzyl)thio)-1H-indole is an indole derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound's structure combines an indole core with a trifluoromethylbenzylthio group, which enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Structural Characteristics

The unique structural features of this compound are summarized in the following table:

Compound Name Structure Features Biological Activity Unique Aspects
This compoundIndole with trifluoromethylthioAnticancer, antimicrobial, anti-inflammatoryEnhanced metabolic stability
3-(trifluoromethylthio)-1H-indoleIndole with trifluoromethylthioAnticancer, anti-inflammatoryLacks benzyl substituent
5-chloro-1-methyl-2-phenyl-3-(trifluoromethylthio)-1H-indoleChlorine substitution at position 5Antimicrobial activityChlorine enhances reactivity

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression. For instance, studies have demonstrated that related indoles can effectively target cancer cell lines, leading to reduced cell viability and induction of apoptosis.

In a study evaluating the anticancer efficacy of various indoles, compounds similar to this compound exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains and fungi. The trifluoromethyl group is believed to enhance the compound's interaction with microbial targets, potentially disrupting their cellular functions .

For example, related compounds have shown effective inhibition against pathogens like Botrytis cinerea and Fusarium oxysporum, suggesting a broad spectrum of antimicrobial activity .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been explored for anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

The precise molecular mechanism of action for this compound remains to be fully elucidated. However, it is known that the trifluoromethyl group can participate in radical trifluoromethylation reactions, which may play a role in its biological activity . The compound's interactions with biological targets likely involve hydrogen bonding and π-π stacking due to the aromatic nature of the indole ring.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related indole derivatives:

  • Anticancer Study : A novel series of indole-based compounds were synthesized and evaluated for sirtuin inhibitory action and anticancer properties. The study found that specific substitutions on the indole ring significantly enhanced anticancer efficacy .
  • Antimicrobial Evaluation : In vitro tests demonstrated that certain indole derivatives exhibited high inhibition rates against fungal pathogens at concentrations as low as 500 μg/mL .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects of related compounds revealed their potential to inhibit COX enzymes and reduce inflammation markers in cellular models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-((4-(trifluoromethyl)benzyl)thio)-1H-indole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via sulfenylation of indoles using sodium sulfinates or thiosulfonates under acidic conditions (e.g., HI catalysis). For example, demonstrates that reaction time significantly impacts product distribution: shorter durations (5 min) yield intermediates like thiosulfonates, while extended reactions (30 min) favor disulfides and the final thioindole product . Optimizing stoichiometry, solvent (e.g., DMF or CHCl3), and temperature (reflux vs. room temperature) is critical. Flash chromatography (cyclohexane/EtOAc gradients) and recrystallization are standard purification methods .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Key peaks include the indole NH proton (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and trifluoromethyl (-CF₃) signals in ¹⁹F NMR (-60 to -70 ppm). The benzylthio group’s methylene protons appear as a singlet near 4.1–4.3 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺) with accurate mass matching the theoretical value (e.g., C₁₆H₁₁F₃N₂S requires m/z 320.0582). LC-MS retention times (e.g., 3.84 min in Method A) further validate purity .
  • IR : Stretching vibrations for S-C (650–700 cm⁻¹) and indole N-H (3400 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes when synthesizing thioindole derivatives with electron-withdrawing substituents?

  • Methodology : Electron-withdrawing groups (e.g., -CF₃) can slow nucleophilic substitution. highlights competing pathways: sulfinate intermediates may form disulfides or thiosulfonates depending on reaction time and HI concentration . To mitigate side reactions:

  • Use stoichiometric HI to promote complete conversion.
  • Monitor reaction progress via TLC or in situ NMR.
  • Introduce microwave-assisted synthesis ( ) to accelerate kinetics and improve selectivity .

Q. How can computational modeling guide the design of this compound derivatives for biological activity?

  • Methodology :

  • Perform docking studies to predict binding affinity to targets like tubulin () or 15-lipoxygenase ().
  • Use DFT calculations to analyze electronic effects of -CF₃ on sulfur’s nucleophilicity and indole’s π-π stacking.
  • Validate predictions with SAR studies, modifying substituents (e.g., methoxy, halogens) and measuring IC₅₀ values in cytotoxicity assays .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodology :

  • HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients to separate byproducts (e.g., disulfides, unreacted indole).
  • GC-MS : Detect volatile impurities like residual thiols or solvents (e.g., DMF).
  • ¹⁹F NMR : Quantify -CF₃-containing impurities with high sensitivity due to fluorine’s large chemical shift range .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during indole functionalization be addressed?

  • Methodology :

  • Directing groups : Introduce temporary protecting groups (e.g., -Boc) to steer sulfenylation to the C3 position .
  • Catalytic systems : Use Pd(PPh₃)₄ or Cu(I) catalysts to enhance C-S bond formation at the indole’s 3-position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for regioselective thiolation .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodology :

  • Standardize purity : Require ≥95% purity (HPLC) and characterize batches via melting point (e.g., 180–184°C for analogs in ) .
  • Control solvent effects : Use DMSO for stock solutions (<0.1% final concentration to avoid cytotoxicity artifacts).
  • Validate targets : Perform knockout assays (e.g., siRNA for 15LOX/PEBP1 in ) to confirm mechanism .

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